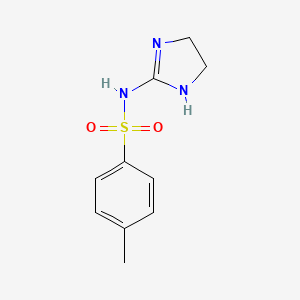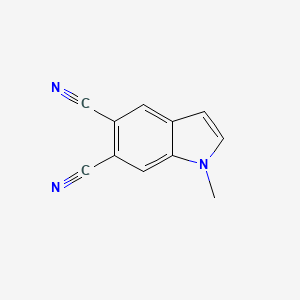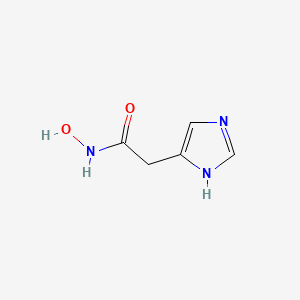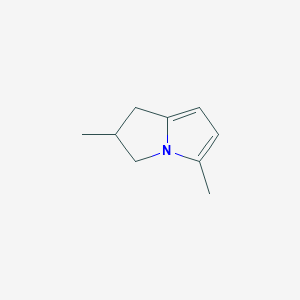
N-(2-Imidazolidinylidene)-p-toluenesulfonamide
Descripción general
Descripción
N-(2-Imidazolidinylidene)-p-toluenesulfonamide is a chemical compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Imidazolidinylidene)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with imidazolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Imidazolidinylidene)-p-toluenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazolidinylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-Imidazolidinylidene)-p-toluenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalysis, particularly in olefin metathesis and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers and other advanced materials through catalytic processes.
Mecanismo De Acción
The mechanism of action of N-(2-Imidazolidinylidene)-p-toluenesulfonamide involves its role as a ligand in catalytic reactions. The compound forms stable complexes with transition metals, which can then facilitate various chemical transformations. The imidazolidinylidene group acts as an electron-donating ligand, stabilizing the metal center and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Imidazolidinylidene)-1H-indazol-6-amine: Known for its anticoccidial activity.
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene: Used in Grubbs catalysts for olefin metathesis.
N-Mesityl-1,2-diaminoethane: Utilized in the synthesis of NHC ligands.
Uniqueness
N-(2-Imidazolidinylidene)-p-toluenesulfonamide is unique due to its specific structural features, which confer high stability and reactivity in catalytic applications. Its ability to form stable complexes with transition metals makes it particularly valuable in various chemical processes.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWMMZFTXGQLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347036 | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-99-1 | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one](/img/structure/B3360070.png)






![4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B3360118.png)
![5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360132.png)
![6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3360134.png)
![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)

